molecular formula C8H12N2 B102239 5-Ethyl-2,3-dimethylpyrazine CAS No. 15707-34-3

5-Ethyl-2,3-dimethylpyrazine

Cat. No.: B102239
CAS No.: 15707-34-3
M. Wt: 136.19 g/mol
InChI Key: CIBKSMZEVHTQLG-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dimethylpyrazine: is an organic compound with the molecular formula C8H12N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2,3-dimethylpyrazine can be synthesized through various methods. One common method involves the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another method includes the self-condensation of aminoacetone, followed by oxidation with mercury chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which occurs between amino acids and reducing sugars during the heating process. This method is widely used in the food industry to produce flavor compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Halogenated or nitrated pyrazines.

Comparison with Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine
  • 2,3-Diethyl-5-methylpyrazine

Comparison: 5-Ethyl-2,3-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic properties compared to other pyrazines. For example, 2,3-Dimethylpyrazine has a lower odor threshold, making it less potent in flavor applications . The presence of the ethyl group in this compound enhances its aroma profile, making it more desirable in the flavor and fragrance industry .

Properties

IUPAC Name

5-ethyl-2,3-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBKSMZEVHTQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166207
Record name 5-Ethyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless or pale yellow liquid; Deep roasted cocoa-like aroma
Record name 5-Ethyl-2,3-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

190.00 to 191.00 °C. @ 760.00 mm Hg
Record name 5-Ethyl-2,3-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 5-Ethyl-2,3-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.944-0.982 (20°)
Record name 5-Ethyl-2,3-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15707-34-3
Record name 2,3-Dimethyl-5-ethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15707-34-3
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Record name 5-Ethyl-2,3-dimethylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2,3-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2,3-DIMETHYLPYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 5-ETHYL-2,3-DIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Ethyl-2,3-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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